molecular formula C22H26N2O4 B1451005 Corynoxeine CAS No. 630-94-4

Corynoxeine

Cat. No.: B1451005
CAS No.: 630-94-4
M. Wt: 382.5 g/mol
InChI Key: MUVGVMUWMAGNSY-KAXDATADSA-N
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Mechanism of Action

Target of Action

Corynoxeine, an indole alkaloid found in Uncaria Hook (UH), primarily targets the autophagy-lysosomal system . It interacts with key proteins involved in autophagy, such as Beclin-1 , and proteins involved in neuroinflammation, including TNF, IL-6, IL1B, and IL1A . These targets play a crucial role in maintaining cellular homeostasis and preventing neurodegenerative diseases .

Mode of Action

This compound interacts with its targets to induce autophagy, a process that degrades and recycles cellular components . It promotes the clearance of alpha-synuclein (α-syn), a protein whose accumulation is linked to Parkinson’s disease . This compound also diminishes neuroinflammation, another key factor in neurodegenerative diseases .

Biochemical Pathways

This compound affects several biochemical pathways. It enhances autophagy through the Akt/mTOR pathway, as evidenced by the reduction in the levels of phospho-Akt, phospho-mTOR, and phospho-p70 S6 Kinase . It also influences the PIK3C3 complex, promoting PI3P production . These pathways are critical for the degradation and recycling of cellular components, including toxic proteins .

Result of Action

This compound’s induction of autophagy results in the clearance of α-syn, thereby preventing its accumulation and the associated neurodegenerative effects . In addition, it inhibits cell apoptosis and increases cell viability . In animal models of Parkinson’s disease, it has been shown to improve motor function and prevent the loss of dopaminergic neurons .

Biochemical Analysis

Biochemical Properties

Corynoxeine plays a significant role in biochemical reactions, primarily through its interaction with various enzymes and proteins. It has been shown to enhance autophagy, a cellular degradation process, by interacting with the Akt/mTOR signaling pathway. This compound induces autophagy in neuronal cell lines, such as N2a and SHSY-5Y cells, by increasing the activity of lysosomal enzyme cathepsin D . This interaction promotes the clearance of protein aggregates, which is crucial in the context of neurodegenerative diseases.

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. In neuronal cells, it promotes autophagy, leading to the degradation of alpha-synuclein aggregates, which are implicated in Parkinson’s disease . This compound also influences cell signaling pathways, particularly the Akt/mTOR pathway, which is involved in cell growth, proliferation, and survival. Additionally, this compound affects gene expression related to autophagy and cellular metabolism, thereby enhancing the cell’s ability to manage stress and maintain homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to induce autophagy through the Akt/mTOR pathway. This compound binds to and inhibits the phosphorylation of Akt, mTOR, and p70 S6 Kinase, leading to the activation of autophagy . This process involves the formation of autophagosomes, which encapsulate and degrade damaged proteins and organelles. By promoting autophagy, this compound helps in maintaining cellular health and preventing the accumulation of toxic protein aggregates.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Initially, this compound induces a rapid increase in autophagy, which is sustained over several hours. Studies have shown that this compound remains stable under experimental conditions, with minimal degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained autophagic activity and improved cellular function, indicating its potential for chronic therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively induces autophagy without causing toxicity. At higher doses, there may be adverse effects, including potential toxicity and disruption of normal cellular functions . Studies in animal models have shown that moderate doses of this compound can improve motor function and reduce neurodegeneration, while excessively high doses may lead to detrimental effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to autophagy and protein degradation. It interacts with enzymes such as cathepsin D and components of the Akt/mTOR pathway . By modulating these pathways, this compound influences metabolic flux and the levels of various metabolites. This modulation helps in maintaining cellular homeostasis and preventing the accumulation of toxic substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

Corynoxeine can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the compound from the plant material . Chemical synthesis of this compound involves multiple steps, including the formation of the oxindole core and subsequent functionalization to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound primarily relies on the extraction from Uncaria rhynchophylla. The process involves harvesting the plant material, drying, and then extracting the alkaloids using solvents. The extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions

Corynoxeine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives can exhibit different biological activities and are often studied for their potential therapeutic applications .

Comparison with Similar Compounds

Corynoxeine is structurally similar to other oxindole alkaloids such as isothis compound, rhynchophylline, and isorhynchophylline . it exhibits unique properties that distinguish it from these compounds:

Conclusion

This compound is a promising compound with significant potential in the treatment of neurodegenerative diseases. Its ability to induce autophagy and promote the clearance of toxic protein aggregates makes it a valuable candidate for further research and development. The unique properties of this compound, compared to similar compounds, highlight its potential as a therapeutic agent in various fields of science and medicine.

Properties

IUPAC Name

methyl (E)-2-[(3R,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h4-8,13-15,19H,1,9-12H2,2-3H3,(H,23,26)/b16-13+/t14-,15-,19-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVGVMUWMAGNSY-KAXDATADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C1CC2C3(CCN2CC1C=C)C4=CC=CC=C4NC3=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C(\[C@H]1C[C@H]2[C@@]3(CCN2C[C@@H]1C=C)C4=CC=CC=C4NC3=O)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001318311
Record name Corynoxeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630-94-4
Record name Corynoxeine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Corynoxeine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Corynoxeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CORYNOXEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27KIC0Q2VA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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